(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a unique structure with a naphthalene moiety, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 8-methoxy-2H-chromene-3-carboxylic acid and naphthalen-1-ylamine, followed by acetylation. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits significant antimicrobial, antioxidant, and cytotoxic activities, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is being explored for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The naphthalene moiety plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-ylamine and naphthalene-2-ylamine share structural similarities with (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide.
Chromene derivatives: Other chromene derivatives, such as 2H-chromene-3-carboxylic acid and its analogs, also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its unique combination of the naphthalene and chromene moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
IUPAC Name |
N-acetyl-8-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14(26)24-22(27)18-13-16-9-6-12-20(28-2)21(16)29-23(18)25-19-11-5-8-15-7-3-4-10-17(15)19/h3-13H,1-2H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGCDWXJRJWORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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